molecular formula C17H13N3O B3264701 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one CAS No. 39597-93-8

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B3264701
CAS No.: 39597-93-8
M. Wt: 275.3 g/mol
InChI Key: HWYRVYJHHMHDCK-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one (CAS 39597-93-8) is a high-value heterocyclic organic compound with a molecular formula of C 17 H 13 N 3 O and a molecular weight of 275.30 g/mol. As a member of the imidazo[1,5-a]quinoxalin-4-one family, this scaffold is recognized for its significant role in medicinal chemistry research, particularly in the development of ligands for the GABAA/benzodiazepine receptor complex . Compounds within this class have been studied for their high binding affinity to this receptor, exhibiting a range of efficacies from antagonists to full agonists, with some derivatives demonstrating greater intrinsic activity than diazepam in preclinical models . This makes it a critical intermediate for researchers investigating the central nervous system, specifically for developing potential therapeutic agents with anticonvulsant properties . The synthetic protocols for related imidazo[1,5-a]quinoxalin-4-ones involve efficient cyclization strategies, underscoring their accessibility for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals.

Properties

IUPAC Name

3-methyl-1-phenyl-5H-imidazo[1,5-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-15-17(21)19-13-9-5-6-10-14(13)20(15)16(18-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYRVYJHHMHDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC3=CC=CC=C3N2C(=N1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with 3-methylimidazole in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Alkylation and Quaternization Reactions

The pyridine and imidazole nitrogen atoms in the scaffold are susceptible to alkylation. For example:

N-Alkylation with Alkyl Halides :

  • Reactants: Alkyl bromides/iodides (e.g., methyl iodide, nonyl bromide)

  • Conditions: DMF or CH3_3CN, reflux (120°C, 16–24 h) .

  • Products: Water-soluble quaternary ammonium salts (e.g., compound 3n with a nonyl group) .

Impact of Substituents :

  • Alkyl chain length affects antimicrobial activity. For instance, a nonyl group at position 5 reduces bacteriostatic activity by 1.5–6× compared to shorter chains .

N-Methylation

  • Reagents : Dimethyl carbonate (eco-friendly), K2_2CO3_3

  • Conditions : 140°C, 12 h .

  • Yield : 78% for N-methylated derivatives .

Radical-Mediated Pathways

  • Initiation: PET generates a radical ion pair (quinoxalinone anion radical + NPG cation radical) .

  • Propagation: PhNHCH2_2^- radicals add to positions 3 and 4 of the quinoxalinone .

  • Termination: Radical recombination yields tetrahydro-imidazoquinoxalinones .

Electron-Withdrawing Effects

Electron-withdrawing groups (e.g., nitro, halogens) accelerate the initial photoconsumption quantum yield by stabilizing radical intermediates .

Comparative Reactivity Table

Reaction TypeConditionsKey ProductsYield (%)Reference
Photoinduced annulationNPG, UV, CH3_3CNTetrahydro-imidazoquinoxalinones50–70
N-AlkylationR-X, DMF/CH3_3CN, refluxQuaternary ammonium salts44–57
Suzuki couplingArylboronic acid, Pd catalyst, MW1-Aryl-imidazoquinoxalinones63–66
N-MethylationDimethyl carbonate, K2_2CO3_3N-Methyl derivatives78

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one has shown significant potential as an antimicrobial and anticancer agent . Its mechanism of action often involves interaction with specific molecular targets such as enzymes and receptors, leading to the inhibition of certain metabolic pathways in microorganisms or cancer cells.

Case Study: Antimicrobial Activity
Research indicates that derivatives of imidazo[1,5-a]quinoxaline exhibit strong antibacterial properties against various pathogens. For instance, compounds synthesized with different alkyl substituents have demonstrated varying degrees of bacteriostatic activity, with some showing effectiveness comparable to standard antibiotics .

Biological Research

The compound has been studied for its potential effects on the GABAA receptor complex , which is crucial in neuropharmacology. Some analogs within the imidazo[1,5-alpha] series have shown high affinity for this receptor, indicating their potential use in treating anxiety disorders .

Material Science

In addition to biological applications, this compound serves as a building block in the synthesis of novel materials. Its unique structural features allow for the development of new polymers and composites with improved properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The compound may also interact with DNA, causing damage that leads to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and improved pharmacokinetic properties compared to other quinoxaline derivatives .

Biological Activity

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a fused imidazole and quinoxaline ring, positions it as a candidate for various therapeutic applications.

  • Molecular Formula : C₁₇H₁₃N₃O
  • Molecular Weight : 275.31 g/mol
  • Structure : The compound features a methyl group and a phenyl group, enhancing its reactivity and interaction with biological targets .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It can inhibit specific enzymes, disrupting metabolic pathways in microorganisms or cancer cells.
  • DNA Interaction : The compound may interact with DNA, potentially causing damage that leads to cell death .

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values are reported in the range of 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .

Anticancer Potential

Research has indicated that this compound may also possess anticancer properties. It shows promise in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Imidazo[1,2-a]pyridineContains a pyridine ringAntimicrobialDifferent heterocyclic framework
QuinoxalineSimple fused bicyclic structureAntibacterialLacks the imidazole component
Imidazo[1,5-alpha]quinoxalineSimilar fused ringsGABAA receptor modulationVarying substituents affect activity

This compound is unique due to its specific substitution pattern that enhances its biological potency compared to other derivatives in the imidazoquinoxaline family .

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, derivatives of imidazoquinoxaline were synthesized and tested for antibacterial activity. The results showed that compounds similar to this compound demonstrated superior potency compared to traditional antibiotics like ampicillin .

Investigation into Anticancer Mechanisms

A study focused on the anticancer effects of this compound revealed that it inhibits cell growth in various cancer cell lines through the activation of apoptotic pathways. The research indicated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

Q & A

Q. What synthetic methodologies are commonly employed to construct the imidazo[1,5-a]quinoxalin-4(5H)-one core?

The core structure is typically synthesized via cycloaddition reactions or transition metal-catalyzed annulation. For example, copper-catalyzed tandem reactions of N-(2-haloaryl)propiolamides with sodium azide yield [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-ones under optimized conditions (e.g., CuI catalyst, DMF solvent, 80°C) . Cycloaddition of benzimidazolium ylides with alkynes can also form pyrrolo[1,2-a]quinoxalin-4(5H)-ones, with selectivity tunable via solvent polarity and temperature .

Q. How can reaction selectivity toward imidazo[1,5-a]quinoxalin-4(5H)-one derivatives be controlled?

Selectivity depends on reaction conditions:

  • Solvent polarity : Polar solvents (e.g., DMSO) favor cycloadducts via dipole stabilization .
  • Catalyst choice : Copper catalysts promote azide-alkyne cycloaddition, while cobalt catalysts enable C–H carbonylative annulation for fused heterocycles .
  • Temperature : Lower temperatures (<100°C) reduce side reactions like imidazole ring opening .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent patterns (e.g., phenyl groups at position 1).
  • X-ray diffraction : Confirms regiochemistry of cycloaddition products and crystal packing .
  • HRMS : Validates molecular mass and fragmentation pathways, especially for derivatives with labile groups (e.g., esters) .

Advanced Research Questions

Q. How can eco-friendly protocols be implemented in synthesizing imidazo[1,5-a]quinoxalin-4(5H)-one derivatives?

Sustainable approaches include:

  • Solvent-free conditions : Thermal annelation of hydrazones in ethylene glycol minimizes waste .
  • Photocatalysis : Visible light-driven decarboxylative reactions using g-C3_3N4_4 catalysts enable C–H functionalization without metals .
  • Biodegradable catalysts : Enzymatic or organocatalytic systems (e.g., L-proline) for asymmetric synthesis .

Q. What strategies address contradictions in biological activity data for structurally similar derivatives?

  • Dose-response profiling : Compare IC50_{50} values across cell lines (e.g., A549 vs. H322 lung cancer cells) to identify cell-type specificity .
  • SAR analysis : Systematic substitution at the amide nitrogen (e.g., methyl vs. phenyl groups) reveals steric/electronic effects on antimicrobial potency .
  • Off-target assays : Use kinase panels or proteomics to rule out non-specific binding .

Q. How can mechanistic studies elucidate the role of this scaffold in epigenetic regulation?

  • BET protein inhibition : Docking studies correlate substituent bulk (e.g., 3-methyl group) with binding to acetylated lysine pockets .
  • Transcriptomic profiling : RNA-seq of treated cancer cells identifies downregulated oncogenes (e.g., MYC) linked to mGluR2 modulation .
  • Kinetic assays : Measure binding affinity (Kd_d) using SPR or ITC for derivatives targeting BET bromodomains .

Key Considerations for Researchers

  • Contradictions : Some synthetic routes (e.g., azide-alkyne vs. C–H activation) may yield regioisomers; validate with X-ray .
  • Biological variability : Fungal strain-specific activity (e.g., C. albicans vs. Aspergillus) necessitates broad-spectrum screening .
  • Sustainability : Prioritize solvent recycling and atom economy in scale-up .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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